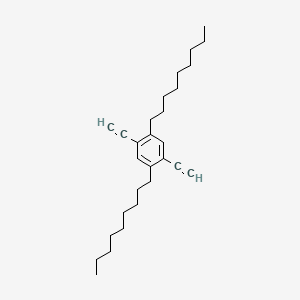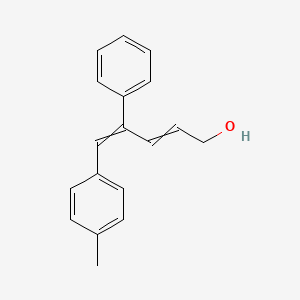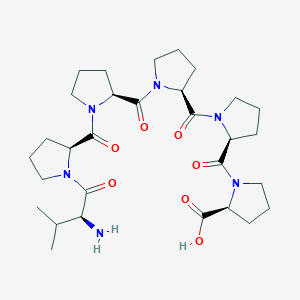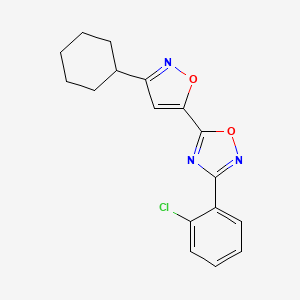
1,4-Diethynyl-2,5-dinonylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diethynyl-2,5-dinonylbenzene is an organic compound characterized by the presence of ethynyl groups at the 1 and 4 positions and nonyl groups at the 2 and 5 positions on a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diethynyl-2,5-dinonylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has substituents at the desired positions.
Introduction of Ethynyl Groups: Ethynyl groups are introduced through reactions such as Sonogashira coupling, which involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of Nonyl Groups: The nonyl groups can be introduced through Friedel-Crafts alkylation, where the benzene ring reacts with a nonyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
化学反応の分析
Types of Reactions
1,4-Diethynyl-2,5-dinonylbenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The ethynyl groups can be reduced to form alkenes or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a common method.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
1,4-Diethynyl-2,5-dinonylbenzene has several applications in scientific research:
Materials Science: Used in the synthesis of conjugated polymers and organic semiconductors.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Chemical Sensors: Utilized in the fabrication of sensors for detecting various analytes.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
作用機序
The mechanism of action of 1,4-Diethynyl-2,5-dinonylbenzene involves its interaction with molecular targets through its ethynyl and nonyl groups. The ethynyl groups can participate in π-π interactions and conjugation with other π-systems, while the nonyl groups provide hydrophobic interactions. These interactions can influence the compound’s behavior in various environments and its ability to interact with other molecules.
類似化合物との比較
Similar Compounds
1,4-Diethynylbenzene: Lacks the nonyl groups, making it less hydrophobic.
1,4-Dinonylbenzene: Lacks the ethynyl groups, reducing its ability to participate in π-π interactions.
1,4-Diethynyl-2,5-dibutoxybenzene: Contains butoxy groups instead of nonyl groups, affecting its solubility and reactivity.
Uniqueness
1,4-Diethynyl-2,5-dinonylbenzene is unique due to the combination of ethynyl and nonyl groups, which provide a balance of hydrophobicity and π-conjugation. This makes it particularly useful in applications requiring both properties, such as in the development of advanced materials and electronic devices.
特性
CAS番号 |
921987-53-3 |
|---|---|
分子式 |
C28H42 |
分子量 |
378.6 g/mol |
IUPAC名 |
1,4-diethynyl-2,5-di(nonyl)benzene |
InChI |
InChI=1S/C28H42/c1-5-9-11-13-15-17-19-21-27-23-26(8-4)28(24-25(27)7-3)22-20-18-16-14-12-10-6-2/h3-4,23-24H,5-6,9-22H2,1-2H3 |
InChIキー |
NWMHBQHNTQEELL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1=CC(=C(C=C1C#C)CCCCCCCCC)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6-[4-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol](/img/structure/B12616436.png)
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea](/img/structure/B12616437.png)

![N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine](/img/structure/B12616443.png)
![1-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine](/img/structure/B12616449.png)


![2-[(Naphthalen-1-yl)tellanyl]-1-phenylethan-1-one](/img/structure/B12616461.png)
![3',6'-Dihydro-1-methyl-3'-methylene-spiro[3H-indole-3,2'-[2H]pyran]-2(1H)-one](/img/structure/B12616473.png)


![1-{Phenyl[4-(pyridin-4-yl)phenyl]methyl}piperazine](/img/structure/B12616484.png)
![1H-Pyrrole-1-acetamide,2-(2-chlorophenyl)-N-[[(3-hydroxypropyl)amino]iminomethyl]-5-(4-propoxyphenyl)-](/img/structure/B12616485.png)
